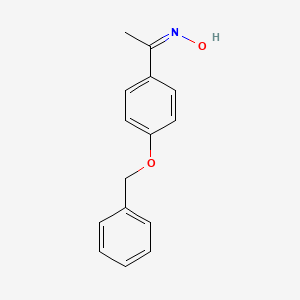

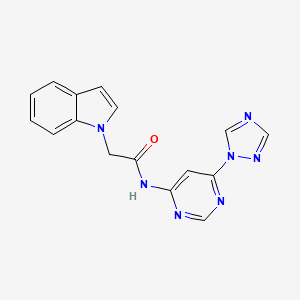

1-(3-methylbutyl)-1H-indol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-methylbutyl)-1H-indol-5-amine, also known as 5-IT, is a synthetic indole derivative that belongs to the family of designer drugs. It was first synthesized in 2012 and has since gained popularity in the recreational drug market due to its psychoactive effects. However, 5-IT has also garnered attention in the scientific community for its potential use in research and medicine.

Applications De Recherche Scientifique

Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is a crucial intermediate in the preparation of premafloxacin, a veterinary antibiotic. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its significance in pharmaceutical manufacturing (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Synthesis and Structural Evaluation of Indole and Gramine Derivatives

Research into the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives demonstrates the potential of 1-(3-methylbutyl)-1H-indol-5-amine in contributing to the development of new chemical entities with potential biological activities. The study's findings on the crystal structures and the hydrogen bonding interactions offer insights into the design of molecules with desired properties (Kukuljan, Kranjc, & Perdih, 2016).

Intramolecular Amination of Aryl Bromides

The utility of 1-(3-methylbutyl)-1H-indol-5-amine extends to the synthesis of N-alkylated and N-arylated derivatives via Ullmann-type intramolecular arylamination. This process, facilitated by the CuI-K3PO4-DMF system, showcases the compound's versatility in organic synthesis, offering an efficient method under mild conditions (Melkonyan, Karchava, & Yurovskaya, 2008).

Analysis of Non-polar Heterocyclic Aromatic Amines

Research into the analysis of heterocyclic aromatic amines in food products has highlighted the importance of understanding the chemical properties and interactions of compounds like 1-(3-methylbutyl)-1H-indol-5-amine. The development of new sample preparation procedures, such as microwave-assisted extraction and dispersive liquid-ionic liquid microextraction, points to the ongoing need for analytical methods that can accurately detect and quantify such compounds in various matrices (Agudelo Mesa, Padró, & Reta, 2013).

Methylation using Dimethylcarbonate

The catalytic base tributylmethylammonium methylcarbonate has been used for clean N-methylation of indole with dimethylcarbonate, demonstrating the relevance of 1-(3-methylbutyl)-1H-indol-5-amine in methylation reactions. This study underscores the compound's role in the synthesis of pharmaceutical intermediates, highlighting its importance in green chemistry and pharmaceutical manufacturing (Glasnov, Holbrey, Kappe, Seddon, & Yan, 2012).

Propriétés

IUPAC Name |

1-(3-methylbutyl)indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-9-12(14)3-4-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZKTHDDBOQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC2=C1C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methylbutyl)-1H-indol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2678915.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2678923.png)

![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)

![2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2678926.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)